molecular formula C10H9N3O2 B2695978 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1325303-80-7

6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No. B2695978
CAS RN: 1325303-80-7
M. Wt: 203.201
InChI Key: OASYHJIMPRNUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 . This indicates that the compound contains a cyclopropyl group attached to an oxadiazole ring, which is further connected to a pyridinone ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 203.20 and its molecular formula is C10H9N3O2 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity Prediction

  • Synthesis of Bicyclic Systems : 4-(1,2,4-Oxadiazol-5-yl)pyrrolidin-2-ones, synthesized via a one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids, were studied. These compounds, structurally similar to 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, demonstrated potential biological activity predicted by the PASS prediction model (Kharchenko, Detistov, & Orlov, 2008).

Anticancer Potential

  • Apoptosis Induction in Cancer Cells : A study on 3-aryl-5-aryl-1,2,4-oxadiazoles identified a novel apoptosis inducer, effective against several cancer cell lines, including breast and colorectal cancer. The molecular target was identified as TIP47, an IGF II receptor binding protein. This suggests a potential anticancer application for structurally related compounds like 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (Zhang et al., 2005).

  • Synthesis of Antimicrobial and Anticancer Agents : The synthesis of new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, with pyridinyl groups showed significant antimicrobial activity. Some compounds demonstrated notable anticancer activity, suggesting the potential of 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one in similar applications (Bayrak et al., 2009).

  • Cytotoxicity and Topoisomerase Inhibition : Novel pyrazole derivatives, including 1,3,4-oxadiazoles, were synthesized and evaluated for their cytotoxicity and HuTopoIIα inhibitory activity. These compounds, structurally related to 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, displayed promising anticancer properties (Alam et al., 2016).

Material Science and Chemical Properties

  • Red Fluorescent Materials for OLED Devices : A study on 1,2,5-oxadiazolo[3,4-c]pyridines, which are structurally similar to the compound , explored their use as red fluorescent materials in OLED devices. This indicates potential material science applications for 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (Gorohmaru et al., 2002).

  • Solvent-Free Heterocyclic Synthesis : Research on solvent-free synthesis methods for heterocyclic compounds, including oxadiazoles, highlights the importance of developing eco-friendly and efficient synthetic routes. These methods could be applicable to the synthesis of 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (Martins et al., 2009).

properties

IUPAC Name

6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-8-3-1-2-7(11-8)10-12-9(13-15-10)6-4-5-6/h1-3,6H,4-5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYHJIMPRNUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.